molecular formula C21H22N2O3 B5123610 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide

Cat. No. B5123610
M. Wt: 350.4 g/mol
InChI Key: WUOVHNFVCNCXGR-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide, also known as DIMEB, is a chemical compound that has been extensively studied for its potential use in scientific research. DIMEB has been shown to have a number of interesting properties that make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide involves its ability to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of downstream targets of CK2, which can have a number of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a useful tool for investigating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide in lab experiments is its specificity for CK2. Because this compound specifically inhibits the activity of CK2, it can be used to investigate the role of this enzyme in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes that are structurally similar to CK2.

Future Directions

There are a number of future directions for research involving 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide. One area of interest is the potential use of this compound as an anti-cancer agent. Further studies are needed to investigate the effectiveness of this compound in vivo and to determine its potential side effects. Additionally, this compound may be a useful tool for investigating the role of CK2 in other biological processes, such as inflammation and neurodegeneration. Overall, this compound has the potential to be a valuable tool for investigating a wide range of biological processes and may have important applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide involves several steps, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to produce 3,5-dimethyl-4-isoxazolyl chloride. This compound is then reacted with 3,5-dimethylphenylamine to produce the intermediate product, 3-(3,5-dimethylphenylamino)-4-isoxazolecarboxylic acid. Finally, this intermediate is reacted with 4-methoxybenzoyl chloride to produce the final product, this compound.

Scientific Research Applications

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide has been shown to have a number of interesting properties that make it a valuable tool for investigating various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in a number of cellular processes, including cell growth and proliferation. This inhibition has been shown to have anti-cancer effects in vitro and in vivo.

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-8-14(2)10-18(9-13)22-21(24)17-6-5-7-19(11-17)25-12-20-15(3)23-26-16(20)4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVHNFVCNCXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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